5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride
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Overview
Description
5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique pyrazinoazepine structure, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrazinoazepine core, followed by the introduction of the ethyl group at the 7th position. The final step involves the conversion to the dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
- 5H-Pyrazino(2,3-d)azepin-2-amine, 7-ethyl-6,7,8,9-tetrahydro-1-oxide
- 5H-Pyrazino(2,3-d)azepin-2-amine, 7-ethyl-6,7,8,9-tetrahydro-3-methoxy
- 5H-Pyrazino(2,3-d)azepin-2-amine, 7-ethyl-6,7,8,9-tetrahydro-9-methyl
Uniqueness: The uniqueness of 5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride lies in its specific substitution pattern and the presence of the dihydrochloride salt. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
82102-74-7 |
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Molecular Formula |
C10H18Cl2N4 |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
7-ethyl-5,6,8,9-tetrahydropyrazino[2,3-d]azepin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-14-5-3-8-9(4-6-14)13-10(11)7-12-8;;/h7H,2-6H2,1H3,(H2,11,13);2*1H |
InChI Key |
ZNXZWVZYZBNYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC=C(N=C2CC1)N.Cl.Cl |
Origin of Product |
United States |
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